2-(5-BROMO-1H-INDOL-3-YL)-2-(ISOPROPYLAMINO)ACETIC ACID
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Overview
Description
2-(5-BROMO-1H-INDOL-3-YL)-2-(ISOPROPYLAMINO)ACETIC ACID is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and an isopropylamino group attached to the acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-BROMO-1H-INDOL-3-YL)-2-(ISOPROPYLAMINO)ACETIC ACID typically involves the following steps:
Bromination of Indole: The indole ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of Isopropylamino Acetic Acid: The isopropylamino group is introduced by reacting isopropylamine with chloroacetic acid under basic conditions.
Coupling Reaction: The brominated indole and isopropylamino acetic acid are then coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the bromine atom or the carbonyl group of the acetic acid moiety using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium azide, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the bromine atom or carbonyl group.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-BROMO-1H-INDOL-3-YL)-2-(ISOPROPYLAMINO)ACETIC ACID would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The presence of the bromine atom and isopropylamino group may enhance its binding affinity and specificity towards certain targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-BROMO-1H-INDOL-3-YL)ACETIC ACID: Lacks the isopropylamino group, which may result in different biological activities.
2-(1H-INDOL-3-YL)-2-(ISOPROPYLAMINO)ACETIC ACID: Lacks the bromine atom, which may affect its reactivity and binding properties.
2-(5-CHLORO-1H-INDOL-3-YL)-2-(ISOPROPYLAMINO)ACETIC ACID: Contains a chlorine atom instead of bromine, which may influence its chemical and biological properties.
Uniqueness
2-(5-BROMO-1H-INDOL-3-YL)-2-(ISOPROPYLAMINO)ACETIC ACID is unique due to the presence of both the bromine atom and the isopropylamino group, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)-2-(propan-2-ylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-7(2)16-12(13(17)18)10-6-15-11-4-3-8(14)5-9(10)11/h3-7,12,15-16H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYWMFFNATWYAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C1=CNC2=C1C=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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